Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Activities : Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This research demonstrates the potential therapeutic applications of these compounds in treating inflammation and pain (Abignente et al., 1982).
Biological Activity in Heterocyclic Compounds : The synthesis process of these compounds often involves reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis. The pharmacological evaluation of the resulting carboxylic acids provides insights into their biological activities and potential medicinal applications (Abignente et al., 1984).
Fused Triazines Synthesis : The imidazo[1,2-a]pyridine system, a component of Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate, has been used as a synthon for constructing fused triazines, which exhibit potential biological activity. This highlights its utility in the synthesis of complex organic compounds (Zamora et al., 2004).
Synthesis of Chronic Renal Disease Agents : Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate derivatives have been utilized in the synthesis of agents for treating chronic renal disease. This showcases their relevance in the development of novel therapeutic compounds (Ikemoto et al., 2000).
Anti-Ulcer Agents Synthesis : Derivatives of Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate have been synthesized as potential anti-ulcer agents. Their cytoprotective properties have been evaluated, indicating their potential in gastrointestinal medicine (Starrett et al., 1989).
Anti-Hepatitis B Virus Activity : Some derivatives of Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate have shown significant anti-hepatitis B virus activity in studies, indicating their potential in antiviral drug development (Chen et al., 2011).
properties
IUPAC Name |
ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8(2)9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOVYWZGRABBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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